2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
CAS No.: 1189698-74-5
VCID: VC6136369
Molecular Formula: C29H27FN4O2
Molecular Weight: 482.559
* For research use only. Not for human or veterinary use.
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide - 1189698-74-5](/images/structure/VC6136369.png)
Description |
Synthesis and Chemical ReactionsThe synthesis of pyrido[3,4-d]pyrimidines often involves multi-step organic reactions. These processes typically require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Synthesis Steps:
Biological ActivitiesPyrido[3,4-d]pyrimidines are studied for their potential therapeutic applications due to their diverse biological activities. These compounds may exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making them interesting candidates for drug development. Potential Applications:
Research Findings and Future DirectionsWhile specific research findings on 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide are not available, studies on similar compounds suggest that further investigation into their pharmacological properties could yield valuable therapeutic leads. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies. |
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CAS No. | 1189698-74-5 |
Product Name | 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Molecular Formula | C29H27FN4O2 |
Molecular Weight | 482.559 |
IUPAC Name | 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C29H27FN4O2/c1-20-7-13-24(14-8-20)31-27(35)19-34-28(22-9-11-23(30)12-10-22)32-26-18-33(16-15-25(26)29(34)36)17-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,31,35) |
Standard InChIKey | NYLNIDHXGZSMRZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Solubility | not available |
PubChem Compound | 49674341 |
Last Modified | Aug 18 2023 |
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